molecular formula C16H16N2O4 B5718565 N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide

N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B5718565
M. Wt: 300.31 g/mol
InChI Key: ZTWCFYGWAHEIHD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide: is an organic compound that features a complex structure with both aromatic and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide typically involves a multi-step process:

    Nitration: The starting material, 4-nitrophenol, undergoes nitration to introduce the nitro group.

    Etherification: The nitrated phenol is then reacted with 2-(2,6-dimethylphenyl)acetyl chloride in the presence of a base such as pyridine to form the ether linkage.

    Amidation: The final step involves the reaction of the intermediate with an amine to form the amide bond under controlled conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction: N-(2,6-dimethylphenyl)-2-(4-aminophenoxy)acetamide

    Substitution: Halogenated or sulfonated derivatives

    Hydrolysis: 2-(4-nitrophenoxy)acetic acid and 2,6-dimethylaniline

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials due to its unique structural features.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The nitro and amide groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-(4-aminophenoxy)acetamide
  • N-(2,6-dimethylphenyl)-2-(4-chlorophenoxy)acetamide
  • N-(2,6-dimethylphenyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both nitro and amide functionalities, which confer distinct chemical reactivity and biological activity. The nitro group, in particular, allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-4-3-5-12(2)16(11)17-15(19)10-22-14-8-6-13(7-9-14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWCFYGWAHEIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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